2-(Chloromethyl)-3-methoxypyridine hydrochloride
Overview
Description
2-(Chloromethyl)-3-methoxypyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxypyridine hydrochloride typically involves the chloromethylation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is carried out at a low temperature to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-(methyl)-3-methoxypyridine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Products include 2-(azidomethyl)-3-methoxypyridine, 2-(thiocyanatomethyl)-3-methoxypyridine, and 2-(aminomethyl)-3-methoxypyridine.
Oxidation: Products include 2-(chloromethyl)-3-formylpyridine and 2-(chloromethyl)-3-carboxypyridine.
Reduction: The major product is 2-(methyl)-3-methoxypyridine.
Scientific Research Applications
2-(Chloromethyl)-3-methoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxypyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The methoxy group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-3-methoxypyridine hydrochloride is unique due to the specific positioning of the chloromethyl and methoxy groups on the pyridine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOVRNDBVJWGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607684 | |
Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60617-60-9 | |
Record name | 2-(Chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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